molecular formula C25H16N4OS B11080734 3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile

3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B11080734
M. Wt: 420.5 g/mol
InChI Key: LOLFKJLJIGEHQN-UHFFFAOYSA-N
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Description

3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound belonging to the thienopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of thieno[2,3-b]pyridine intermediates, followed by functionalization at specific positions to introduce the naphthalen-2-ylcarbonyl and phenyl groups . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypochlorite for oxidation, LiAlH4 for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dimerized products, while substitution reactions can yield a variety of functionalized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the naphthalen-2-ylcarbonyl group enhances its ability to interact with biological targets, making it a more potent inhibitor in certain applications .

Properties

Molecular Formula

C25H16N4OS

Molecular Weight

420.5 g/mol

IUPAC Name

3,6-diamino-2-(naphthalene-2-carbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C25H16N4OS/c26-13-18-19(15-7-2-1-3-8-15)20-21(27)23(31-25(20)29-24(18)28)22(30)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,27H2,(H2,28,29)

InChI Key

LOLFKJLJIGEHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)N)N)C#N

Origin of Product

United States

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